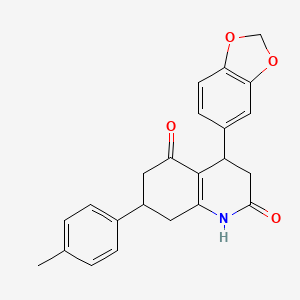

![molecular formula C15H13N5S B5519777 4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)

4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- Triazole compounds, including "4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol," are significant in organic chemistry due to their diverse biological and corrosion inhibition activities (Srivastava et al., 2016).

Synthesis Analysis

- The synthesis of similar triazole compounds involves multiple reaction sequences, often starting from other organic compounds and utilizing various reagents and conditions for transformation (Dave et al., 2007).

Molecular Structure Analysis

- Structural analysis is typically conducted using spectroscopic techniques like FT-IR, UV-visible, NMR, and X-ray diffraction. These methods help determine bond lengths, angles, and the overall molecular conformation (Beytur et al., 2021).

Chemical Reactions and Properties

- Triazole derivatives exhibit varied reactivity, often undergoing further transformations with aldehydes, amines, or acids. Their reactivity can be influenced by their molecular structure, as seen in their potential energy distributions and vibrational modes (Rajurkar et al., 2016).

Physical Properties Analysis

- The physical properties of triazoles, such as solubility, melting point, and crystalline structure, can be determined using various analytical techniques. Their stability and phase behavior under different conditions are also essential aspects of their physical characterization (Ansari et al., 2014).

Chemical Properties Analysis

- The chemical properties include reactivity, stability, and interaction with other molecules. These properties are often studied through computational methods like DFT calculations, which help predict molecular electrostatic potentials and electronic parameters (Srivastava et al., 2016).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for their applications as corrosion inhibitors. For instance, Schiff’s bases of pyridyl substituted triazoles, including similar compounds, have shown promising results as corrosion inhibitors for mild steel in hydrochloric acid solution. The effectiveness of these compounds in corrosion inhibition is attributed to their ability to form a protective inhibitor film on the metal surface, which is supported by surface analysis and potentiodynamic polarization data, suggesting a mixed mode of action (Ansari, Quraishi, & Singh, 2014).

Antimicrobial Activity

Another significant application of 4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol derivatives is in the field of antimicrobial research. Several studies have synthesized and evaluated the antimicrobial activities of these compounds. For example, new 1,2,4-triazoles have been synthesized, starting from isonicotinic acid hydrazide, and their derivatives have been screened for antimicrobial activity. These studies revealed that such compounds exhibit good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).

Insecticidal Activity

Additionally, tetrazole-linked triazole derivatives have been prepared and assessed for their insecticidal activity against Plodia interpunctella, with several compounds exhibiting significant activity. This suggests the potential of such compounds in developing new insecticidal agents, contributing to pest control strategies (Maddila, Pagadala, & Jonnalagadda, 2015).

Anticancer and Antioxidant Studies

Furthermore, certain derivatives have been synthesized and screened for their anticancer activities against a panel of cancer cell lines, revealing the potential of triazole derivatives in cancer research. Alongside, the antioxidant evaluation of novel phenothiazine-linked substituted benzylideneamino-1,2,4-triazole derivatives has demonstrated potent antioxidant activity, indicating their use in addressing oxidative stress-related disorders (Bekircan et al., 2008; Maddila et al., 2015).

Surface Activity and Bioactivity Prediction

The synthesis and surface activity of 1,2,4-triazole derivatives have been explored, with findings suggesting their utility as surface active agents due to their antimicrobial properties. Additionally, predictive studies on the biological activity of triazole compounds, including antioxidant and α-glucosidase inhibitory activities, have been conducted, providing insights into their potential therapeutic applications (El-Sayed, 2006; Pillai et al., 2019).

Zukünftige Richtungen

The future directions for research on this compound and similar 1,2,4-triazole derivatives could involve further exploration of their potential pharmacological activities. Given the wide range of activities exhibited by other triazole derivatives, this compound could be a promising candidate for future drug discovery efforts .

Eigenschaften

IUPAC Name |

4-[(E)-(3-methylphenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5S/c1-11-4-2-5-12(8-11)9-17-20-14(18-19-15(20)21)13-6-3-7-16-10-13/h2-10H,1H3,(H,19,21)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQCDGLOACUOIV-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5519704.png)

![N-(4-methoxyphenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5519711.png)

![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5519716.png)

![N~1~-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]isovalinamide](/img/structure/B5519728.png)

![1,1'-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5519749.png)

![3-{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5519756.png)

![(1S*,5R*)-3-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5519772.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)

![3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide](/img/structure/B5519806.png)

![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)